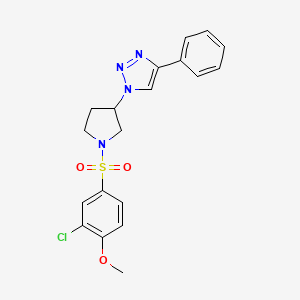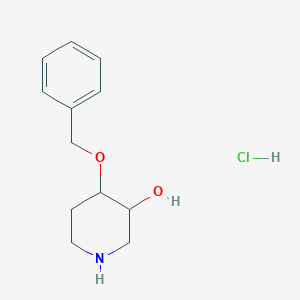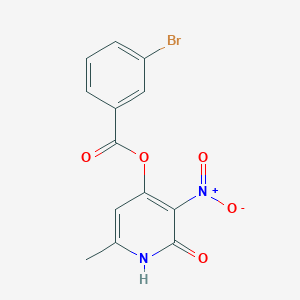
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as MNBPB, is a derivative of pyridine and benzoic acid and has been synthesized using various methods. MNBPB has been studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Oxidation and Isomerism Studies
- Oxidation of related compounds and the synthesis of derivatives have been explored. For instance, Meshcheryakova et al. (2014) examined the oxidation of various nitro and bromo derivatives, contributing to the understanding of factors affecting product quality in these reactions (Meshcheryakova et al., 2014).
Structure-Affinity Relationships
- The structure-affinity relationships of certain derivatives, especially in the context of human Aβ plaques, are of interest. Cai et al. (2007) synthesized a set of derivatives and found that certain analogues, such as nitro analogues, have high affinity, which is significant for developing PET radioligands for Alzheimer's disease imaging (Cai et al., 2007).
Synthesis of Key Intermediates
- The synthesis of key intermediates for pharmaceuticals is another application. For example, Yankun et al. (2011) described the synthesis of an intermediate crucial for producing nilotinib, a tyrosine kinase inhibitor (Yu Yankun et al., 2011).
Reactions of Derivatives
- Research into the reactions of various pyridine derivatives, including bromination, nitration, and N-oxidation, provides insights into the reactivity and potential applications of these compounds. For instance, Yamaguchi et al. (1998) explored the bromination and chlorination of methylfuropyridines (S. Yamaguchi et al., 1998).
Nitration Studies
- Nitration studies, such as those conducted by Smolyar et al. (2007), are critical for understanding the chemical behavior of pyridine derivatives under various conditions (N. N. Smolyar et al., 2007).
Tetrazole-Azide Tautomerism
- The study of tetrazole-azide tautomerism in nitrotetrazolopyridines by Cmoch et al. (1999) provides valuable information on the influence of substituents like nitro groups on molecular equilibrium (P. Cmoch et al., 1999).
Synthesis of New Compounds
- The synthesis of new compounds, such as pyrazolopyridines and pyrazolothienopyridines, and their potential applications, has been researched by Ghattas et al. (2003) (A. B. Ghattas et al., 2003).
Synthetic Routes from N-Oxide
- Klemm et al. (1985) explored synthetic routes to substituted thieno[3,2-b]pyridines from N-oxide, contributing to the versatility of these compounds in synthetic chemistry (L. Klemm et al., 1985).
Heteroatom Influence in Biradicals
- The influence of heteroatoms in pyridine-based nitronyl nitroxide biradicals, as studied by Rajadurai et al. (2003), is important for understanding molecular ground states and potential applications in materials science (C. Rajadurai et al., 2003).
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOZLSVXNDYEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)


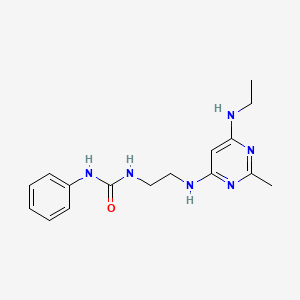
![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)


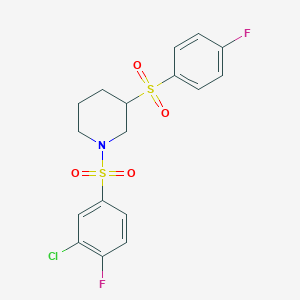
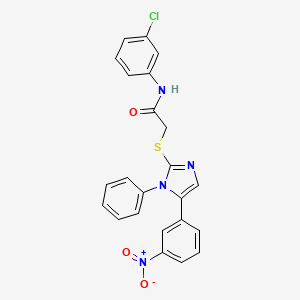
![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)
![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)
